3-(Cyclohexyloxy)propanimidamide hydrochloride
Overview
Description
3-(Cyclohexyloxy)propanimidamide hydrochloride, abbreviated as CHP, is a cyclic imidamide derivative that is frequently used as a reagent in organic synthesis. It is an important intermediate in the production of a wide range of compounds and is also used in the synthesis of a variety of pharmaceutical drugs. It has been used in the synthesis of novel compounds for drug discovery and development.
Scientific Research Applications
Summary of the Application
“3-(Cyclohexyloxy)propanimidamide hydrochloride” can be used as a starting material for the synthesis of new α-aminoamidines . These α-aminoamidines can then be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Methods of Application or Experimental Procedures
The synthesis of α-aminoamidines starts from aminonitriles . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . It’s important to note that attempts to perform direct reduction of aminooximes to aminoamidines were unsuccessful, hence the need for preliminary O-acylation of compounds by acetic anhydride .
Results or Outcomes
The α-aminoamidines obtained can be applied as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .
Safety And Hazards
properties
IUPAC Name |
3-cyclohexyloxypropanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h8H,1-7H2,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFMCLBRCOJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)propanimidamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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